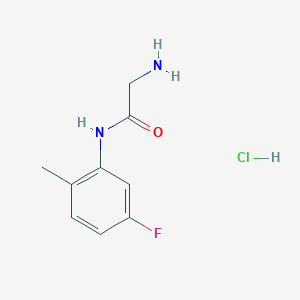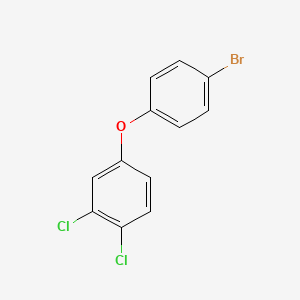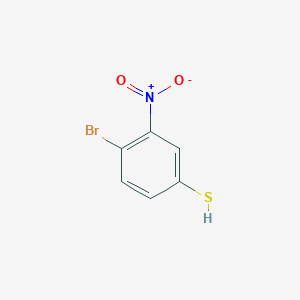
4-溴-3-硝基苯硫酚
描述
4-Bromo-3-nitrobenzenethiol is a chemical compound with the molecular formula C6H4BrNO2S . It has gained immense attention from researchers around the world.
Molecular Structure Analysis
The molecular structure of 4-Bromo-3-nitrobenzenethiol consists of a benzene ring substituted with a bromine atom, a nitro group, and a thiol group . The exact spatial arrangement of these substituents can influence the compound’s properties and reactivity.科学研究应用
亲电芳香取代
使用四氟溴酸钡 (III) 对硝基苯进行亲电溴化的研究突出了硝基苯衍生物对溴化的反应性。此过程生成 3-溴-硝基甲苯,证明了亲电芳香取代反应无需催化剂或苛刻条件 (Sobolev et al., 2014)。
光解中的自由基前体
使用 4-硝基苯硫酚酯作为前体在激光闪光光解条件下生成烷氧基自由基的研究揭示了硝基苯衍生物在研究自由基动力学和反应中的效用 (Horner, Choi, Newcomb, 2000)。
太阳能电池中的光物理研究
将荧光抑制剂 1-溴-4-硝基苯引入聚合物太阳能电池 (PSC) 的活性层的研究表明,通过形成电荷转移配合物可以提高功率转换效率。这表明溴-硝基苯衍生物在改善光伏器件中的电子转移过程方面具有潜力 (Fu et al., 2015)。
环境生物转化
在厌氧条件下,梭菌属物种对 3-硝基-4-羟基苯胂酸(罗沙松)进行生物转化,导致无机砷的释放,这突出了硝基苯衍生物的环境归宿和微生物降解。这项研究对于了解此类化合物对土壤砷浓度和所涉及的转化过程的影响至关重要 (Stolz et al., 2007)。
吩噻嗪的合成
通过 Smiles 重排从硝基二苯硫醚合成吩噻嗪,包括涉及溴和硝基取代基的过程,说明了这些衍生物在药物化学中用于产生具有广泛药理活性的化合物的应用 (Sharma et al., 2002)。
作用机制
Target of Action
It is known that benzylic compounds typically interact with various biological targets, including enzymes and receptors . The specific target would depend on the exact biological or chemical context in which the compound is used.
Mode of Action
The mode of action of 4-Bromo-3-nitrobenzenethiol involves several chemical reactions. These include free radical bromination, nucleophilic substitution, and oxidation . In the initiating step of a free radical reaction, a bromine atom is lost, leaving behind a radical that can interact with other molecules . This radical can remove a hydrogen atom from the benzylic position, leading to the formation of a new compound .
Biochemical Pathways
It is known that nitrobenzene and similar compounds can affect various metabolic pathways in bacteria . These compounds can overcome the metabolic block imposed by nitro-substituents on aromatic compounds . The specific pathways affected would depend on the organism and the environmental conditions.
Action Environment
The action, efficacy, and stability of 4-Bromo-3-nitrobenzenethiol can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals. For example, the rate of free radical reactions can be affected by temperature . Additionally, the compound’s stability could be influenced by pH and the presence of oxidizing or reducing agents.
生化分析
Biochemical Properties
4-Bromo-3-nitrobenzenethiol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. This compound can interact with various enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The thiol group in 4-Bromo-3-nitrobenzenethiol can form covalent bonds with cysteine residues in proteins, leading to potential modifications in protein structure and function. Additionally, the nitro group can participate in redox reactions, influencing the oxidative state of the cellular environment .
Cellular Effects
4-Bromo-3-nitrobenzenethiol has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling cascades. Furthermore, 4-Bromo-3-nitrobenzenethiol can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the transcriptional activity of specific genes .
Molecular Mechanism
The molecular mechanism of action of 4-Bromo-3-nitrobenzenethiol involves several key interactions at the molecular level. The thiol group can form covalent bonds with nucleophilic sites on biomolecules, such as cysteine residues in proteins, leading to enzyme inhibition or activation. Additionally, the nitro group can undergo reduction reactions, generating reactive intermediates that can further interact with cellular components. These interactions can result in changes in gene expression, enzyme activity, and overall cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-3-nitrobenzenethiol can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or reactive chemicals. Long-term studies have shown that 4-Bromo-3-nitrobenzenethiol can have sustained effects on cellular function, including prolonged alterations in gene expression and enzyme activity. These temporal effects are important considerations for experimental design and data interpretation .
Dosage Effects in Animal Models
The effects of 4-Bromo-3-nitrobenzenethiol vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions and cellular effects. At higher doses, 4-Bromo-3-nitrobenzenethiol can induce toxic effects, including oxidative stress, cellular damage, and alterations in metabolic pathways. These dose-dependent effects are critical for determining the safe and effective use of the compound in research and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 4-Bromo-3-nitrobenzenethiol within cells and tissues are influenced by its chemical properties and interactions with cellular transporters. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, 4-Bromo-3-nitrobenzenethiol can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Its distribution within tissues can also be affected by factors such as blood flow, tissue permeability, and binding to plasma proteins .
属性
IUPAC Name |
4-bromo-3-nitrobenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2S/c7-5-2-1-4(11)3-6(5)8(9)10/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRPRXLDLXKKDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(tert-butoxy)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B1439556.png)
![[3-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine dihydrochloride](/img/structure/B1439557.png)
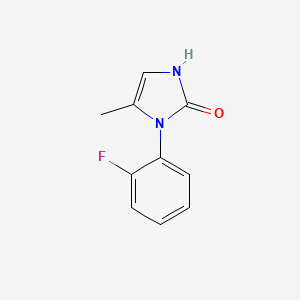
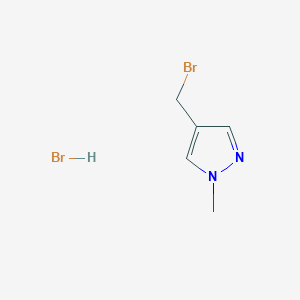
![{[3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1439560.png)
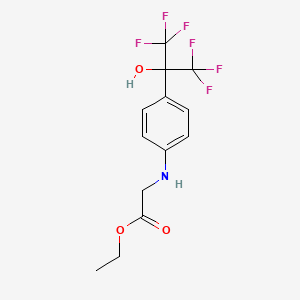
![6-Butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol](/img/structure/B1439563.png)

![[4-Fluoro-3-(3-methoxyphenoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1439565.png)
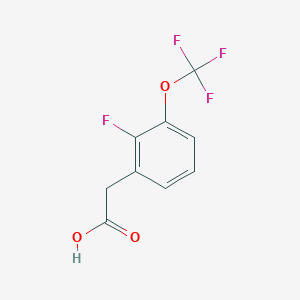
![2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]acetonitrile hydrobromide](/img/structure/B1439570.png)
